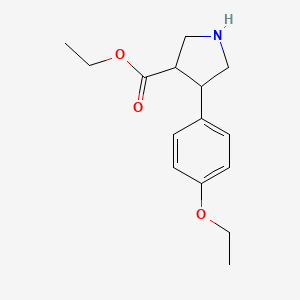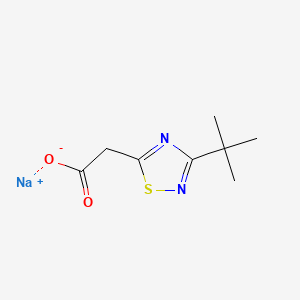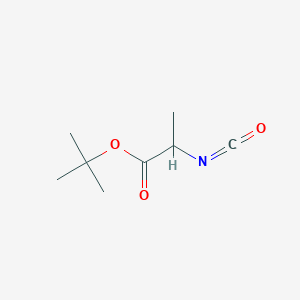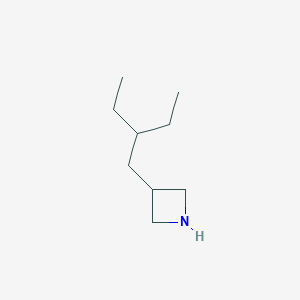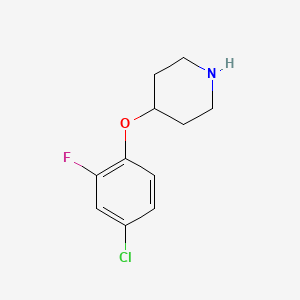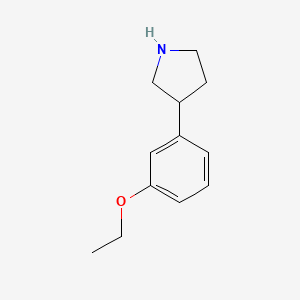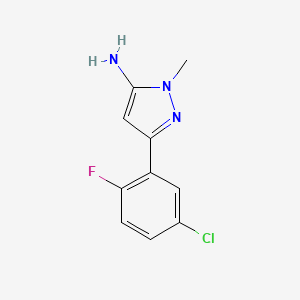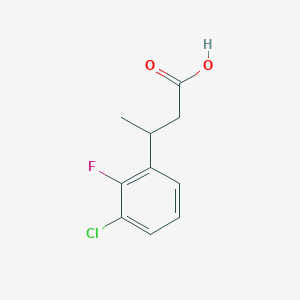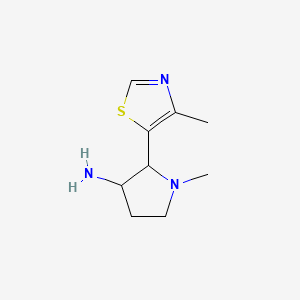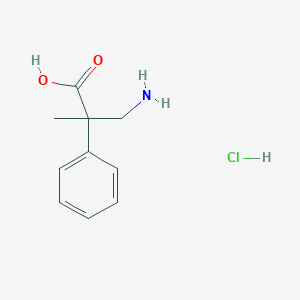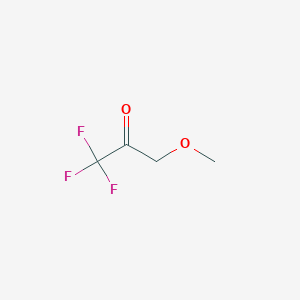
1,1,1-Trifluoro-3-methoxy-propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-methoxy-propan-2-one: is an organic compound characterized by the presence of trifluoromethyl and methoxy functional groups attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-methoxy-propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds via nucleophilic addition of methanol to the carbonyl group of 1,1,1-trifluoroacetone, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. Catalysts and solvents are carefully chosen to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-methoxy-propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of 1,1,1-trifluoro-3-methoxy-propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-methoxy-propan-2-one has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-3-methoxy-propan-2-one involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanone: Lacks the methoxy group, resulting in different reactivity and applications.
1,1,1-Trifluoro-3-ethoxy-propan-2-one: Contains an ethoxy group instead of a methoxy group, leading to variations in solubility and reactivity.
1,1,1-Trifluoro-3-chloro-propan-2-one:
Uniqueness
1,1,1-Trifluoro-3-methoxy-propan-2-one is unique due to the combination of trifluoromethyl and methoxy groups, which confer distinct chemical properties such as increased lipophilicity, enhanced stability, and specific reactivity patterns. These characteristics make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H5F3O2 |
|---|---|
Peso molecular |
142.08 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-methoxypropan-2-one |
InChI |
InChI=1S/C4H5F3O2/c1-9-2-3(8)4(5,6)7/h2H2,1H3 |
Clave InChI |
VFHWOFWWKNIJIX-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
